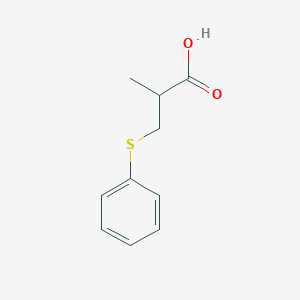
2-Methyl-3-(phenylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-inflammatory Activities
Research on phenolic compounds similar to 2-Methyl-3-(phenylsulfanyl)propanoic acid, extracted from the leaves of Eucommia ulmoides Oliv., has shown modest anti-inflammatory activities. These compounds were effective in inhibiting LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Analytical Chemistry Applications
A reverse phase HPLC method has been developed for the separation of stereo isomers of a similar compound, demonstrating the application of 2-Methyl-3-(phenylsulfanyl)propanoic acid in analytical chemistry (Davadra et al., 2011).
Potential Antileukotrienic Agents
Compounds structurally related to 2-Methyl-3-(phenylsulfanyl)propanoic acid have been synthesized as potential antileukotrienic drugs. These compounds showed promising results in in-vitro cytotoxicity testing and antiplatelet activity evaluation (Jampílek et al., 2004).
Synthesis of Derivatives
Research into the synthesis of derivatives of similar compounds has been conducted, offering insight into the chemical versatility and potential applications of 2-Methyl-3-(phenylsulfanyl)propanoic acid (Tye & Skinner, 2002).
Gas-phase Pyrolytic Reactions
Studies on the gas-phase pyrolytic reactions of derivatives of 2-Methyl-3-(phenylsulfanyl)propanoic acid have revealed kinetic and mechanistic insights, which could be valuable for understanding the thermal stability and decomposition pathways of similar compounds (Dib et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-3-(phenylsulfanyl)propanoic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The responsibility to confirm the product’s identity, purity, and its targets lies with the buyer .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Propiedades
IUPAC Name |
2-methyl-3-phenylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPQPCFCVBHXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(phenylsulfanyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

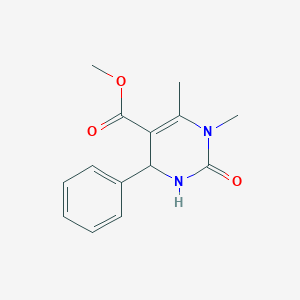
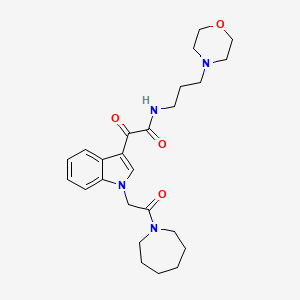
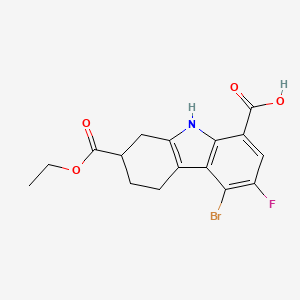
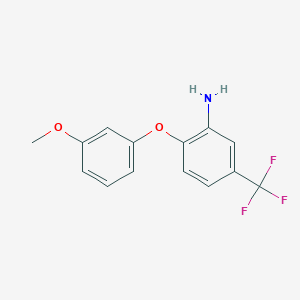
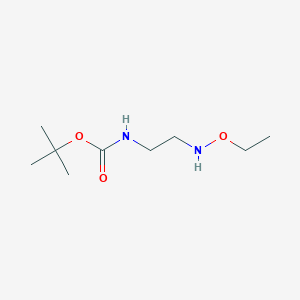
![N-cyclohexyl-2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2428849.png)
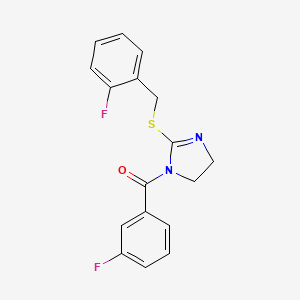
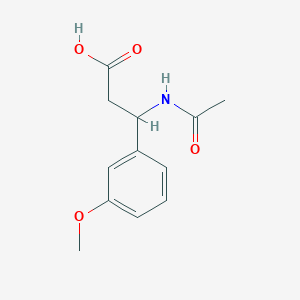
![Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate](/img/structure/B2428854.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2428855.png)
![4-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428856.png)
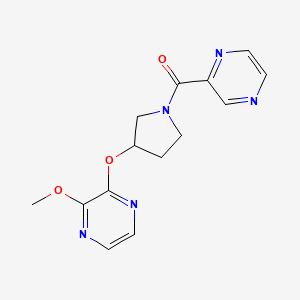
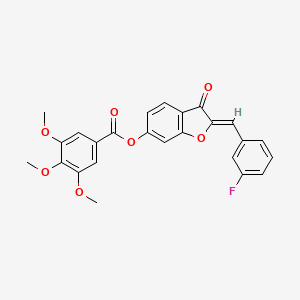
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile](/img/structure/B2428863.png)